3,5,7-Trihydroxy-8-methoxyflavone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

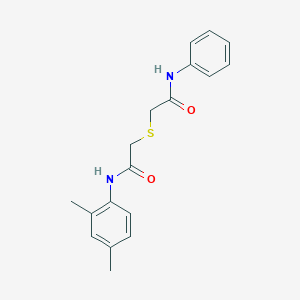

2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-13-8-9-16(14(2)10-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKYQXMHYGXNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350714 | |

| Record name | AG-205/05852034 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-42-7 | |

| Record name | AG-205/05852034 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Biosynthetic Pathways of 3,5,7 Trihydroxy 8 Methoxyflavone

Natural Abundance and Botanical Sources

3,5,7-Trihydroxy-8-methoxyflavone, which can also be referred to as 8-methoxygalangin, has been isolated from a select number of plant species across different families. Its occurrence is not widespread, suggesting specialized biosynthetic pathways that have evolved in certain plant lineages.

Documented sources of this compound include:

Muntingia calabura : This plant, belonging to the family Muntingiaceae, is a notable source. The compound has been successfully isolated from its leaves researchgate.netnih.govresearchgate.netslideshare.net.

Helichrysum mechowianum : A member of the Asteraceae (sunflower) family, this species has been shown to produce this compound, which was identified in a methanol (B129727) extract of the plant scispace.com.

Anaphalis busua : Also in the Asteraceae family, this plant has been identified as a source of the compound scispace.com.

The Asteraceae family, in particular, is known for producing a wide array of polymethoxylated flavonoids. For instance, the genus Gnaphalium, a close relative of Helichrysum and Anaphalis, produces various flavonoids with complex methylation patterns, including substitutions at the C-8 position acs.orgnih.govnih.govmaxapress.com. Similarly, other species within the Helichrysum genus are rich in flavonoids, underscoring the phytochemical diversity of this plant family nih.govnih.govffhdj.com.

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Plant Part |

|---|---|---|---|

| Muntingiaceae | Muntingia | M. calabura | Leaves |

| Asteraceae | Helichrysum | H. mechowianum | Not specified |

| Asteraceae | Anaphalis | A. busua | Not specified |

While specific research on the tissue localization of this compound is limited, general principles of flavonoid accumulation in plants provide a likely framework. Flavonoids are synthesized as part of a plant's defense and signaling mechanisms and often accumulate in tissues that are most exposed to environmental stimuli, such as the epidermis of leaves and the petals of flowers. The isolation of this compound from the leaves of Muntingia calabura aligns with this pattern nih.gov.

The biosynthesis of flavonoids is a highly regulated process, influenced by both developmental cues and external environmental factors. Light, particularly UV-B radiation, is a well-known inducer of flavonoid synthesis, as these compounds can act as sunscreens to protect the plant's DNA from damage. The expression of genes encoding the biosynthetic enzymes is often coordinated and can be specific to certain cell types and developmental stages, ensuring that these specialized metabolites are produced where and when they are needed.

Enzymatic Biosynthesis and Metabolic Precursors

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway before undergoing specific tailoring reactions. The final structure, with its unsubstituted B-ring and unique A-ring substitution, requires a precise sequence of enzymatic modifications.

The journey to create the flavonoid skeleton starts with the amino acid L-phenylalanine.

Phenylpropanoid Pathway : Phenylalanine is first converted to cinnamic acid. For flavonoids with an unsubstituted B-ring, like this compound, cinnamic acid is activated to cinnamoyl-CoA. This bypasses the hydroxylation step that would typically produce p-coumaroyl-CoA, the precursor for most common flavonoids.

Chalcone (B49325) Synthase (CHS) : This is the first committed enzyme in flavonoid biosynthesis. CHS catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA. This reaction forms a tetraketide intermediate that cyclizes to produce a chalcone, in this case, pinocembrin (B1678385) chalcone.

Chalcone Isomerase (CHI) : The unstable chalcone is then stereospecifically cyclized by CHI to form the flavanone (B1672756) pinocembrin (5,7-dihydroxyflavanone). Pinocembrin serves as the central precursor for the subsequent modifications leading to 8-methoxygalangin.

Starting from pinocembrin, a series of hydroxylation and oxidation reactions are required to form the correct flavonol core and prepare it for methylation.

Flavanone 3-hydroxylase (F3H) : This enzyme introduces a hydroxyl group at the C-3 position of the C-ring of pinocembrin, converting it to the dihydroflavonol pinobanksin.

Flavonol Synthase (FLS) : FLS then acts on pinobanksin, introducing a double bond between C-2 and C-3 of the C-ring. This oxidation step creates the flavonol structure, yielding galangin (B1674397) (3,5,7-trihydroxyflavone).

Flavonoid 8-hydroxylase (F8H) : A critical step for the synthesis of the target compound is the introduction of a hydroxyl group at the C-8 position of the A-ring. This is catalyzed by a Flavonoid 8-hydroxylase (F8H), a type of monooxygenase. F8H enzymes have been identified in several plant species, including Lotus japonicus, where they exhibit activity on various flavonoid substrates nih.govwikipedia.org. This enzyme converts galangin into 3,5,7,8-tetrahydroxyflavone, the immediate precursor for the final methylation step.

The final modification in the biosynthesis of this compound is the methylation of the hydroxyl group at the C-8 position.

O-Methyltransferases (OMTs) : This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor, transferring the methyl group to a specific hydroxyl group on the flavonoid substrate and releasing S-adenosyl-L-homocysteine nih.gov.

Regiospecificity : The precise positioning of the methoxy (B1213986) group is determined by the high regiospecificity of the OMT involved. For the synthesis of this compound, a Flavonoid 8-O-methyltransferase (F8OMT) is required. While the specific F8OMT that acts on 3,5,7,8-tetrahydroxyflavone has not been isolated and characterized, enzymes with F8OMT activity have been found in other plants, such as those from the Lamiaceae family (e.g., mint and basil), confirming the existence of this enzymatic function in nature. The F8OMT must specifically recognize the C-8 hydroxyl group on the 3,5,7,8-tetrahydroxyflavone backbone to complete the biosynthesis.

Environmental and Stress-Induced Modulation of Biosynthesis of this compound

The biosynthesis of flavonoids, including this compound, is intricately regulated by a variety of external environmental cues and internal stress signals. Plants, being sessile organisms, have evolved sophisticated mechanisms to adapt to changing conditions, and the modulation of secondary metabolite production, such as flavonoids, is a key component of these adaptive responses. Various abiotic and biotic stressors have been shown to influence the flavonoid biosynthetic pathway, often leading to an increased accumulation of these compounds, which can serve protective functions.

Environmental factors such as light, UV radiation, temperature, and nutrient availability, as well as stresses like drought and pathogen attack, can significantly impact the expression of genes encoding the enzymes involved in flavonoid biosynthesis. researchgate.net This regulation primarily occurs at the transcriptional level, where stress-related signaling pathways lead to the activation of transcription factors that, in turn, induce the expression of biosynthetic genes.

Abiotic Stress-Induced Modulation:

A substantial body of research indicates that abiotic stressors are potent inducers of flavonoid biosynthesis. These environmental challenges can trigger the production of reactive oxygen species (ROS) within plant cells, leading to oxidative stress. Flavonoids, with their antioxidant properties, play a crucial role in scavenging these harmful ROS, thus protecting the plant from cellular damage.

UV Radiation and Light: Exposure to ultraviolet (UV) radiation, particularly UV-B, is a well-documented inducer of flavonoid biosynthesis. nih.govatlasofscience.orgoup.com Plants respond to UV-B stress by upregulating the expression of key enzymes in the flavonoid pathway, such as chalcone synthase (CHS), phenylalanine ammonia-lyase (PAL), and flavanone 3-hydroxylase (F3H). nih.govoup.com This response is a protective mechanism, as flavonoids can act as a "sunscreen" by absorbing UV-B radiation and preventing DNA damage and other cellular injuries. atlasofscience.org Similarly, high light intensity can also stimulate the production of flavonoids. researchgate.net For the biosynthesis of this compound, this would necessitate the stress-induced expression of not only the core flavonoid pathway genes but also those encoding for flavone (B191248) 8-hydroxylase (F8H) and a subsequent flavone 8-O-methyltransferase (FOMT). While direct evidence for this specific compound is limited, the general upregulation of flavonoid biosynthesis under UV and high light stress suggests a plausible mechanism for its increased production.

Drought Stress: Water deficit is another significant abiotic stress that has been shown to enhance the accumulation of flavonoids in various plant species. nih.govnih.govresearchgate.netnih.govresearchgate.net Drought stress often leads to increased levels of the plant hormone abscisic acid (ABA), which can act as a signaling molecule to trigger the expression of flavonoid biosynthetic genes. nih.gov The accumulation of flavonoids under drought conditions is thought to contribute to drought tolerance by enhancing the plant's antioxidant capacity and potentially by playing a role in osmotic adjustment. nih.govnih.gov Studies on different plant species have consistently shown an increase in total flavonoid content and the upregulation of key biosynthetic genes like CHS and F3H in response to drought. nih.govnih.gov

Nutrient Deficiency: The availability of essential nutrients in the soil can also influence flavonoid metabolism. For instance, nitrogen and phosphorus limitation have been reported to induce the accumulation of flavonoids in some plants. This response is considered part of a broader stress adaptation strategy, where the plant reallocates resources from primary growth to the production of defense-related secondary metabolites.

Biotic Stress-Induced Modulation:

In addition to abiotic factors, plants also modulate their flavonoid biosynthesis in response to attacks from pathogens and herbivores.

Pathogen Elicitors: When a plant is attacked by a pathogen, it can recognize specific molecules from the pathogen, known as elicitors. This recognition triggers a cascade of defense responses, including the production of antimicrobial compounds. nih.govnih.gov Flavonoids and isoflavonoids, including their methylated derivatives, can act as phytoalexins, which are antimicrobial compounds that accumulate at the site of infection and help to inhibit the growth of the pathogen. nih.govnih.gov The induction of isoflavone (B191592) O-methyltransferases (IOMTs) by elicitors has been observed, suggesting that methylation is a crucial step in the biosynthesis of these defense compounds. nih.govnih.gov It is plausible that the biosynthesis of this compound could be similarly induced by pathogen attack, where it might play a role in the plant's defense arsenal.

The following table summarizes the effects of various environmental and stress factors on the biosynthesis of flavonoids, which can be extrapolated to the potential modulation of this compound production.

| Stress Factor | General Effect on Flavonoid Biosynthesis | Key Genes/Enzymes Affected | Potential Impact on this compound Biosynthesis |

| UV Radiation | Increased accumulation of flavonoids. nih.govatlasofscience.org | Upregulation of PAL, CHS, F3H. nih.govoup.com | Potential for increased production through the induction of the core flavonoid pathway and specific hydroxylases and methyltransferases. |

| High Light | Stimulation of flavonoid production. researchgate.net | Upregulation of core flavonoid biosynthetic genes. | Likely to increase biosynthesis in a manner similar to UV radiation. |

| Drought | Enhanced accumulation of flavonoids. nih.govnih.govresearchgate.net | Upregulation of CHS, F3H. nih.govnih.gov | Potential for increased accumulation as part of the plant's drought stress response. |

| Pathogen Attack | Induction of phytoalexin production, including methylated flavonoids. nih.govnih.gov | Induction of O-methyltransferases (OMTs). nih.govnih.gov | Potential for induced biosynthesis to act as a defense compound. |

| Nutrient Deficiency | Increased accumulation of flavonoids under certain nutrient limitations. | General upregulation of secondary metabolism. | May lead to increased production as part of a resource reallocation strategy. |

Advanced Methodologies for Extraction, Isolation, and Purification of 3,5,7 Trihydroxy 8 Methoxyflavone

Optimized Extraction Techniques

The initial step in isolating 3,5,7-Trihydroxy-8-methoxyflavone involves its extraction from a solid matrix, typically plant material. The choice of method depends on factors such as the stability of the compound, the cost of the solvent, and the desired efficiency.

Solid-Liquid Extraction and Maceration Protocols

Conventional solid-liquid extraction techniques, including maceration, are foundational methods for obtaining flavonoids. These processes rely on the principle of dissolving solutes from a solid matrix into a liquid solvent until equilibrium is reached unina.it. Maceration involves soaking the plant material in a solvent for a specific period with occasional agitation.

Several parameters can influence the extraction yield, including the particle size of the matrix, temperature, the solvent-to-matrix ratio, and contact time unina.it. While effective, classical methods like maceration and Soxhlet extraction are often criticized for being time- and solvent-intensive, which can increase the risk of degradation for thermally sensitive compounds mdpi.comresearchgate.netnih.gov. The efficiency of these methods can be lower compared to more advanced techniques.

Assisted Extraction Methods (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction)

To overcome the limitations of conventional methods, assisted extraction techniques have been developed to improve efficiency.

Ultrasound-Assisted Extraction (UAE) has emerged as a powerful alternative for extracting phytochemicals mdpi.comresearchgate.netnih.gov. This method utilizes acoustic cavitation to disrupt cell walls, which enhances the diffusion of compounds from the plant material into the solvent mdpi.comresearchgate.netnih.gov. UAE offers significant advantages, including reduced extraction times, lower solvent consumption, and increased yields researchgate.netsemanticscholar.org. The optimization of UAE involves several key variables. For the extraction of methoxyflavones from Kaempferia parviflora, studies have identified ethanol (B145695) concentration, extraction time, and the solvent-to-solid ratio as the most significant factors researchgate.netnih.gov.

Table 1: Optimized UAE Conditions for Methoxyflavone Extraction

| Parameter | Optimized for Total Yield | Optimized for Methoxyflavone Content |

|---|---|---|

| Ethanol Concentration | 54.24% v/v | 95.00% v/v |

| Extraction Time | 25.25 min | 15.99 min |

| Solvent-to-Solid Ratio | 49.63 mL/g | 50.00 mL/g |

This interactive table summarizes the optimized conditions for Ultrasound-Assisted Extraction based on research findings. researchgate.netnih.gov

Microwave-Assisted Extraction (MAE) is another advanced technique that offers higher efficiency and shorter extraction times compared to conventional methods mdpi.com. MAE utilizes microwave energy to heat the solvent and the moisture within the plant matrix, causing cell rupture and promoting the release of target compounds researcher.life. The process can be optimized by adjusting parameters such as microwave power, irradiation time, and the solid-to-solvent ratio nih.gov. MAE has been shown to be more effective than traditional heating methods for extracting polymethoxyflavones and other phenolic compounds mdpi.comresearchgate.net.

Supercritical Fluid Extraction Methodologies

Supercritical Fluid Extraction (SFE) is a green extraction technology that employs solvents at temperatures and pressures above their critical point csic.es. Carbon dioxide (CO2) is the most commonly used supercritical fluid because it is non-toxic, non-explosive, and easily removed from the final product nih.gov. The solvent strength of supercritical CO2 can be tuned by modifying the pressure and temperature csic.es.

This technique has been successfully applied to extract polymethoxyflavones (PMFs) from various natural sources nih.govresearchgate.net. For instance, the extraction of PMFs from Kaempferia parviflora using supercritical CO2 was found to be most effective at a temperature of 60°C and a pressure of 300 bar, achieving a PMF content of up to 85% in the extract researchgate.net. The polarity of the supercritical fluid can also be adjusted by adding a co-solvent, such as ethanol, to enhance the extraction of specific compounds nih.gov.

Table 2: Key Parameters in Supercritical Fluid Extraction

| Parameter | Effect on Extraction | Typical Range for Flavonoids |

|---|---|---|

| Pressure | Increases fluid density and solvent power | 200 - 400 bar |

| Temperature | Affects fluid density and solute vapor pressure | 40 - 70 °C |

| Co-solvent (e.g., Ethanol) | Modifies polarity to enhance solubility | 5 - 50% v/v |

This interactive table outlines the critical parameters and their effects in the Supercritical Fluid Extraction process. csic.esnih.govresearchgate.net

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of the target this compound.

Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Column chromatography is a fundamental and widely used technique for the preparative separation of natural products nih.govresearchgate.net.

Silica Gel Chromatography separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and solvents of increasing polarity are used to elute the compounds phcogj.com. Non-polar compounds elute first, followed by more polar compounds. This method is effective for fractionating complex extracts and isolating flavonoids nih.govphcogj.com.

Sephadex LH-20 is a versatile gel filtration medium used for the purification of a wide range of natural products, including flavonoids nih.govresearchgate.netwenxuecity.com. It is a hydroxypropylated, cross-linked dextran (B179266) that is compatible with various organic solvents wenxuecity.com. Separation on Sephadex LH-20 can occur through molecular sizing or partition chromatography, depending on the solvent system used wenxuecity.com. Methanol (B129727) is a commonly used eluent for isolating flavanones and other flavonoids using this stationary phase nih.gov. Careful packing of the column is crucial to prevent compression and ensure efficient separation researchgate.net.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

For final purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are indispensable. These techniques offer high resolution, speed, and sensitivity.

Preparative HPLC is used to isolate pure compounds from the fractions obtained through column chromatography. The method is scalable and can be used to obtain high-purity flavonoids sielc.com. A common approach involves using a reverse-phase (RP) column, such as a C18 column, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic or phosphoric acid to improve peak shape sielc.com.

Analytical HPLC and UHPLC are employed to assess the purity of the isolated compound and to quantify its presence in extracts nih.govresearchgate.net. UHPLC, which uses smaller particle-sized columns, offers even faster analysis times and greater resolution compared to conventional HPLC researchgate.net. These methods are crucial for the validation and standardization of extracts containing this compound mdpi.com.

Preparative Chromatography Techniques

Preparative chromatography is the cornerstone for isolating this compound from crude plant extracts or reaction mixtures. The choice of technique depends on the required purity, sample load, and the physicochemical properties of the compound. Common methods include flash chromatography, column chromatography (often using silica gel or Sephadex), and preparative high-performance liquid chromatography (prep-HPLC).

Flash Chromatography: This technique offers a rapid and efficient method for the initial purification of methoxyflavones from crude extracts. researchgate.net It utilizes a positive pressure to force the solvent through the column, leading to faster separation times and better resolution compared to traditional gravity-fed column chromatography. researchgate.net For polymethoxyflavones (PMFs), a class to which this compound belongs, flash chromatography on a silica gel column is highly effective. A typical protocol involves adsorbing the concentrated extract onto silica gel and then applying it to the column. A gradient solvent system, such as hexane-acetone, is commonly used for elution, with the proportion of the more polar solvent (acetone) gradually increasing to elute compounds of increasing polarity. researchgate.net

Column Chromatography: Conventional column chromatography remains a widely used and cost-effective method for flavonoid separation. Two common stationary phases are silica gel and Sephadex LH-20.

Silica Gel Column Chromatography: This normal-phase chromatography separates compounds based on polarity. For the isolation of various flavones, crude extracts are often subjected to a silica gel column. phcogj.com Elution typically starts with a non-polar solvent like chloroform, and the polarity is gradually increased by adding solvents such as ethanol or methanol. phcogj.com Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing the target compound.

Sephadex LH-20 Column Chromatography: This versatile matrix allows for separation based on a combination of molecular sieving and reversed-phase partitioning. It is particularly effective for purifying flavonoids. For instance, a closely related compound, 5,7-dihydroxy-8-methoxyflavanone (dihydrowogonin), has been successfully isolated from a dichloromethane (B109758) extract using a Sephadex LH-20 column with methanol as the eluting solvent. unimi.it This suggests a similar protocol would be highly effective for this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, prep-HPLC is the method of choice. It is often used as the final purification step for fractions obtained from column chromatography. nih.gov Reversed-phase columns (e.g., C18) are most common for flavonoid separation. A typical mobile phase consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. nih.gov

Table 1: Example Preparative Chromatography Parameters for Methoxyflavonoids

| Technique | Stationary Phase | Mobile Phase / Eluent | Application Example |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Gradient of Hexane (B92381) and Acetone (B3395972) | Rapid purification of polymethoxyflavones from citrus extracts. researchgate.net |

| Column Chromatography | Silica Gel 60 | Chloroform with increasing Ethanol/Methanol | Isolation of flavones from Artemisia monosperma. phcogj.com |

| Column Chromatography | Sephadex LH-20 | Methanol | Purification of 5,7-dihydroxy-8-methoxyflavanone. unimi.it |

| Preparative HPLC | Reversed-Phase C18 | Acetonitrile/Methanol and Water (often with acid) | Final purification of various flavonoids to >95% purity. nih.gov |

Crystallization and Recrystallization Protocols for Purity Enhancement

Crystallization is the definitive step for obtaining highly pure this compound, yielding a stable, crystalline solid. This process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

Solvent Selection: The choice of solvent is critical for successful crystallization. Ideal solvents should dissolve the flavonoid moderately at high temperatures and poorly at low temperatures. Common solvents for flavonoid crystallization include lower-molecular-weight alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate). google.comacs.org Mixtures of solvents are often employed to achieve the desired solubility characteristics. For example, dissolving the compound in a good solvent like warm acetone or methanol and then slowly adding a poor solvent (an anti-solvent) like water or hexane until turbidity appears can induce crystallization upon cooling. nih.gov

Antisolvent Recrystallization: This is a powerful technique for enhancing the purity of flavonoids. nih.gov The crude flavonoid extract is first dissolved in a suitable solvent, such as methanol. This solution is then added to a larger volume of an antisolvent, typically deionized water, in which the flavonoid has very low solubility. This rapid change in solubility causes the flavonoid to precipitate out of the solution, leaving more soluble impurities behind. nih.gov This method has been shown to increase flavonoid content from ~78% to over 98% in Tartary buckwheat extracts. nih.gov

Protocol Outline:

Dissolution: The purified amorphous solid of this compound obtained from chromatography is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol or acetone).

Filtration: The hot solution is filtered to remove any insoluble impurities.

Cooling: The filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation. Slow cooling is crucial for the growth of larger, more perfect crystals.

Crystal Collection: The formed crystals are collected by filtration, typically using a Büchner funnel.

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried under vacuum to remove residual solvent.

Further purification can be achieved by repeating the process (recrystallization). The purity of the final crystalline product is typically assessed by HPLC and melting point determination.

Table 2: Common Solvents in Flavonoid Crystallization

| Solvent Type | Examples | Role |

|---|---|---|

| Good Solvents | Methanol, Ethanol, Acetone, Ethyl Acetate | Used to dissolve the flavonoid at elevated temperatures. google.comacs.org |

| Antisolvents (Poor Solvents) | Water, Hexane, Toluene | Added to a solution of the flavonoid to induce precipitation/crystallization. nih.gov |

In Vitro Biological Activities and Mechanistic Investigations of 3,5,7 Trihydroxy 8 Methoxyflavone

Antioxidant and Radical Scavenging Activities

Scientific investigations into the antioxidant and radical scavenging properties of flavonoids are extensive. These studies typically evaluate a compound's ability to neutralize harmful free radicals and protect against oxidative stress, which is implicated in numerous chronic diseases.

Anti-inflammatory Potentials

The anti-inflammatory properties of flavonoids are a major area of pharmacological research. This typically involves investigating their ability to modulate key pathways and mediators involved in the inflammatory response.

Impact on Signaling Pathways (e.g., NF-κB, MAPKs) in Cell Models

There is no available research specifically investigating the impact of 3,5,7-Trihydroxy-8-methoxyflavone on NF-κB, MAPKs, or other related signaling pathways in cell models.

Anticancer Research in Cell Lines

Specific studies on the anticancer effects of this compound in cell lines are not available in the current body of scientific literature.

Inhibition of Cell Proliferation and Induction of Apoptosis

There is no published data detailing the effects of this compound on the inhibition of cell proliferation or the induction of apoptosis in any cancer cell line.

Cell Cycle Arrest Mechanisms

The mechanisms by which this compound may induce cell cycle arrest have not been studied or reported.

Anti-Metastatic and Anti-Angiogenic Effects in Cell Models

There are no in vitro studies available that examine the potential anti-metastatic or anti-angiogenic properties of this compound.

Sensitization to Chemotherapeutic Agents

Research on the ability of this compound to sensitize cancer cells to existing chemotherapeutic agents has not been published.

Antimicrobial Activities

There is no specific data from in vitro assays on the antimicrobial (antibacterial or antifungal) activity of this compound against any microbial strains.

Due to the absence of specific research on this compound, data tables and detailed research findings for the requested sections cannot be generated. Further experimental research is required to elucidate the potential biological activities of this particular compound.

Antibacterial Efficacy Against Pathogenic Strains

No specific studies detailing the antibacterial efficacy of this compound against named pathogenic strains were identified. Research on the structure-activity relationships of flavonoids suggests that methoxylation at the C8 position can influence antibacterial properties, but specific minimum inhibitory concentration (MIC) values or other quantitative data for this particular compound are not available in the reviewed literature.

Antifungal Effects

There is a lack of published research specifically investigating the antifungal effects of this compound. While the broader class of flavonoids has been a subject of antifungal research, no studies with specific data on zones of inhibition, minimum fungicidal concentration (MFC), or mechanisms of action for this compound against fungal pathogens were found.

Antiviral Research (e.g., replication inhibition, viral entry)

Specific antiviral research on this compound is not available in the current scientific literature. Studies have been conducted on structurally similar flavonoids, such as 5,7,4'-trihydroxy-8-methoxyflavone, which demonstrated activity against influenza viruses by inhibiting the fusion of the viral envelope with the endosome/lysosome membrane. nih.govnih.gov However, due to the structural differences—notably the presence of a hydroxyl group at the C3 position and the lack of a hydroxyl group at the C4' position in the requested compound—these findings cannot be directly attributed to this compound.

Enzyme Inhibition Studies (Beyond Inflammatory Enzymes)

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

No dedicated studies were found that evaluated the inhibitory activity of this compound against α-amylase or α-glucosidase. Although flavonoids are widely investigated as potential inhibitors of these enzymes for managing postprandial hyperglycemia, specific IC₅₀ values or kinetic data for this compound have not been reported. researchgate.netnih.gov

Tyrosinase Inhibition

Information regarding the specific inhibitory effects of this compound on the enzyme tyrosinase is not present in the available scientific literature. While the general structure-activity relationships of flavonoids as tyrosinase inhibitors are a topic of interest, no studies have published quantitative inhibition data (e.g., IC₅₀, Kᵢ) for this specific compound. mdpi.comnih.gov

Neuroprotective Activities in Cellular Models

Comprehensive searches of scientific databases have yielded no studies investigating the neuroprotective effects of this compound in cellular models. Consequently, there is no available data on its potential to protect against oxidative stress-induced neuronal damage, modulate neurotransmitter systems, or exert anti-amyloidogenic effects in cell cultures.

Protection Against Oxidative Stress-Induced Neuronal Damage

There are no research articles or data available that examine the capacity of this compound to mitigate oxidative stress in neuronal cell lines.

Modulation of Neurotransmitter Systems

The effect of this compound on neurotransmitter systems in vitro has not been investigated in any published research to date.

Anti-Amyloidogenic Effects in Cell Cultures

There is no scientific evidence to suggest that this compound has been evaluated for its ability to inhibit or modulate the formation of amyloid plaques in cell culture models.

Other In Vitro Bioactivities (e.g., Antidiabetic, Cardioprotective in cell models)

Similarly, a thorough review of the scientific literature reveals a lack of research into other potential in vitro bioactivities of this compound. There are no studies reporting on its antidiabetic or cardioprotective effects in cellular models.

Molecular Mechanisms of Action and Target Identification

Ligand-Receptor Interaction Studies

While specific high-affinity receptor binding studies for 3,5,7-Trihydroxy-8-methoxyflavone are not extensively detailed in the available literature, the broader class of flavonoids, including structurally similar compounds, are known to interact with various receptors. For instance, flavonoids can act as ligands for the gamma-aminobutyric acid (GABA) type A receptors. nih.gov Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), a closely related flavone (B191248), has been shown to have anxiolytic and anticonvulsant activity that could be blocked by co-administration of flumazenil, a benzodiazepine (B76468) antagonist, suggesting an interaction with the benzodiazepine binding site on the GABA-A receptor. nih.gov Computational molecular docking studies are often employed to predict the binding affinity of flavonoids to protein targets. These studies help in identifying potential interactions, for example, with enzymes like DNA methyltransferases and histone methyltransferases, by generating an energy grid around the protein's pockets to evaluate the strength of the ligand-protein interaction. plos.org

Gene Expression Modulation (Transcriptomics)

The influence of flavonoids on gene expression is a key aspect of their biological activity. Transcriptomic analyses have revealed that flavonoids can significantly alter the expression of genes involved in critical cellular processes. For example, some flavonoids can modulate the expression of genes regulated by the Aryl Hydrocarbon Receptor (AhR), such as CYP1A1 and UGT1A1. researchgate.net In the context of cancer, flavonoids have been shown to influence the expression of genes related to cell cycle control and apoptosis. researchgate.net For instance, the flavonoid wogonin suppresses the Nrf2/ARE pathway and reduces the protein levels of downstream genes of Nrf2 such as HO-1, NQO1, and MRP1. nih.gov This modulation is thought to occur by hindering NF-κB binding to the Nrf2 promoter. nih.gov Furthermore, studies on other flavonoids like luteolin (B72000) have demonstrated a decrease in Nrf2 mRNA and protein levels. nih.gov

Protein Expression Alterations (Proteomics)

Consistent with the observed changes in gene expression, this compound and related flavonoids induce significant alterations in the cellular proteome. A key target is the Nrf2 protein, where flavonoids can inhibit its activation and subsequent nuclear translocation. nih.gov This leads to reduced protein levels of its downstream targets, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and multidrug resistance-associated protein 1 (MRP1). nih.gov In the context of apoptosis, flavonoids can modulate the expression of proteins in the Bcl-2 family. For example, a derivative of 4′,5,7-trihydroxy-8-methoxyflavone was shown to decrease the Bcl-2/Bax ratio and increase the expression of cleaved caspase-3. nih.gov

Metabolomic Profiling in Response to this compound Treatment

Metabolomic studies provide a snapshot of the metabolic changes within an organism or cell in response to a particular stimulus. Widely targeted metabolome profiling has been used to analyze the changes induced by flavonoids. In studies on raspberries, for example, metabolomic analysis revealed the presence of various flavonoids, including 3,5,4'-Trihydroxy-7-methoxyflavone (rhamnocitrin), and their correlation with antioxidant activities. frontiersin.org Such analyses can identify specific metabolic pathways affected by the compound. For instance, in Saussurea involucrata leaves under low-pressure treatment, metabolomic and transcriptomic analyses showed that flavonoids, including 5,6,7-trihydroxy-8-methoxyflavone, negatively regulated certain genes, indicating a role in adaptation to hypoxia. mdpi.com

Signaling Pathway Elucidation (e.g., Nrf2, AMPK, PI3K/Akt)

The biological effects of this compound are mediated through its modulation of key signaling pathways.

Nrf2 Pathway: Several flavonoids, including the structurally similar wogonin, are known inhibitors of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govijbs.com They can suppress the Nrf2/ARE (Antioxidant Response Element) pathway, leading to a reduction in the expression of downstream antioxidant and cytoprotective genes. nih.gov This inhibitory action can be beneficial in sensitizing cancer cells to chemotherapy. ijbs.com

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway is another target for flavonoids. Wogonin has been shown to activate AMPK, which plays a role in regulating insulin (B600854) sensitivity and lipid metabolism. nih.gov Kaempferol, another related flavonoid, has been shown to regulate AMPK activation, leading to decreased genetic expression of PPARγ. nih.gov Propolis extract, which contains flavonoids like kaempferide (B1673269) (a derivative of 3,5,7-trihydroxy-4'-methoxyflavone), promotes glucose uptake through both PI3K- and AMPK-dependent pathways in skeletal muscle. thegoodscentscompany.com

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, survival, and metabolism, and it is frequently dysregulated in diseases like cancer and diabetes. nih.gov Flavonoids such as diosmetin (B1670712) (3′,5,7-trihydroxy-4′-methoxyflavone) have been shown to modulate this pathway. researchgate.netnih.gov For instance, a combination of diosmetin and paclitaxel (B517696) was found to disturb the PI3K/Akt/GSK-3β/Nrf2 pathway. researchgate.net In the context of liver fibrosis, a traditional Chinese medicine containing 5,7,4′-Trihydroxy-8-methoxyflavone was suggested to exert its effects through the PI3K-Akt signaling pathway. aging-us.com

Epigenetic Modulation (e.g., DNA Methylation, Histone Modification)

Emerging evidence suggests that flavonoids can exert their effects through epigenetic mechanisms, which involve modifications to DNA and histone proteins without altering the DNA sequence itself. nih.govnih.gov

DNA Methylation: Flavonoids have been shown to inhibit DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation. plos.org By reducing DNMT activity, flavonoids can lead to the reversal of hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, thereby reactivating their expression. plos.org

Histone Modification: Flavonoids can also influence histone modifications, such as acetylation and methylation. nih.govnih.gov They can act as inhibitors of histone deacetylases (HDACs) and histone methyltransferases (HMTs). plos.orgnih.gov For example, some plant flavones have been shown to cause a marked decrease in HMT activity and a reduction in EZH2 protein expression and trimethylation of H3K27. plos.org Histone acetylation is regulated by histone acetyltransferases (HATs) and HDACs, and its alteration can modulate the activation or silencing of tumor suppressor genes. nih.gov

Structure Activity Relationship Sar Studies and Computational Approaches

Impact of Hydroxylation Patterns on Bioactivity

The number and placement of hydroxyl (-OH) groups on the flavonoid scaffold are primary determinants of biological activity. nih.govresearchgate.net Multiple analyses have demonstrated that hydroxylation at specific positions can significantly enhance the bioactivities of these compounds. nih.gov For 3,5,7-Trihydroxy-8-methoxyflavone, the hydroxyl groups at positions C-5, C-7, and C-3 are of particular importance.

C-5 and C-7 Hydroxyl Groups: The hydroxyl groups on the A-ring, at positions C-5 and C-7, are common features of highly active flavonoids. nih.gov The C-5 hydroxyl group often forms an intramolecular hydrogen bond with the C-4 carbonyl group, which increases the stability of the molecule and can influence its interaction with biological targets. mdpi.commdpi.com These A-ring hydroxylations are considered important for various activities, including antioxidant and anti-inflammatory effects.

C-3 Hydroxyl Group: The presence of a hydroxyl group at the C-3 position, along with the C2-C3 double bond, classifies the compound as a flavonol. mdpi.comnih.gov This feature is critical for the antioxidant and radical-scavenging properties of many flavonoids. nih.gov The C-3 hydroxyl group can participate in hydrogen bonding and metal chelation, contributing to the compound's ability to neutralize reactive oxygen species. nih.gov Its removal often compromises the molecule's coplanarity and conjugation, which can reduce its scavenging ability. nih.gov

The specific pattern of hydroxylation in this compound is a key contributor to its chemical properties and biological potential, influencing everything from solubility to its ability to inhibit key enzymes. nih.gov

Significance of the Methoxy (B1213986) Group at C-8

The methoxy (-OCH3) group at the C-8 position on the A-ring is a distinguishing feature of this compound and plays a vital role in modulating its bioactivity. Research indicates that functional groups at the 8-position of flavones are critical for their biological effects. researchgate.net

Studies comparing wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) to its analogues have shown that replacing the C-8 methoxy group with other functionalities, such as an aryl group, can lead to a significant loss of inhibitory activity against enzymes like COX-2. researchgate.net This suggests that the C-8 methoxy group is not merely a structural placeholder but an active contributor to the molecule's interaction with its targets.

Furthermore, methoxylation can influence a flavonoid's physicochemical properties. Capping hydroxyl groups with methylation can increase metabolic stability and membrane transport, thereby improving oral bioavailability. nih.gov While hydroxyl groups are often key for direct antioxidant actions, methoxy groups can enhance the potential for a compound to reach its target tissues in vivo, where it may be metabolized back to an active hydroxylated form or exert its effects through other mechanisms. nih.govnih.gov The position of methoxy groups is known to modulate the biological activity of polymethoxyflavones, underscoring the importance of the specific C-8 placement in this compound. mdpi.com

Role of the Flavone (B191248) Core Structure and Substituent Effects

The foundational 2-phenylchromen-4-one (flavone) core structure is essential to the bioactivity of this compound. nih.gov This core consists of two benzene (B151609) rings (A and B) connected by a heterocyclic pyrone ring (C). nih.gov

Key features of this core structure include:

The C2-C3 Double Bond: This double bond in the C-ring extends the π-conjugated system across the molecule, connecting the A and B rings. mdpi.com This delocalization of electrons is crucial for stabilizing the molecule, particularly when it forms a radical after scavenging a reactive oxygen species, which enhances its antioxidant potential. mdpi.com

The C-4 Carbonyl Group: The ketone group at the C-4 position is a key site for hydrogen bonding and influences the electronic properties of the entire scaffold. nih.gov

Substituent Effects: The hydroxyl and methoxy groups attached to this core exert significant inductive and resonance effects, altering the electron density distribution across the flavone nucleus. mdpi.com These electronic modifications fine-tune the molecule's acidity, redox potential, and ability to interact with biological macromolecules through non-covalent forces like hydrogen bonds and hydrophobic interactions.

The planarity and rigidity conferred by the flavone backbone, combined with the specific electronic properties imparted by its substituents, create a unique chemical entity capable of fitting into the binding pockets of various enzymes and receptors. nih.govnih.gov

Comparative Analysis with Related Flavonoids

To understand the unique properties of this compound, it is useful to compare it with other well-known, structurally related flavonoids. The presence or absence of key functional groups directly impacts their biological profiles.

| Feature | This compound | Wogonin | Galangin (B1674397) | Kaempferol nih.gov | Quercetin (B1663063) |

| C-3 Hydroxyl | Yes | No | Yes | Yes | Yes |

| C-5 Hydroxyl | Yes | Yes | Yes | Yes | Yes |

| C-7 Hydroxyl | Yes | Yes | Yes | Yes | Yes |

| C-8 Methoxy | Yes | Yes | No | No | No |

| B-Ring Hydroxylation | None | None | None | 4'-OH | 3',4'-diOH |

Comparison with Wogonin (5,7-dihydroxy-8-methoxyflavone): The only structural difference is the C-3 hydroxyl group present in this compound. This C-3 OH group generally enhances antioxidant and free-radical scavenging activities, suggesting that this compound may possess stronger potential in this regard than wogonin.

Comparison with Galangin (3,5,7-trihydroxyflavone): Galangin lacks the C-8 methoxy group. This comparison highlights the role of C-8 methoxylation, which can increase lipophilicity and metabolic stability, potentially leading to better bioavailability for this compound compared to galangin. nih.gov

Comparison with Kaempferol (3,5,7,4'-tetrahydroxyflavone): Kaempferol has a 4'-hydroxyl group on the B-ring but lacks the C-8 methoxy group. nih.gov The B-ring hydroxylation is known to be a significant factor in the antioxidant activity of flavonoids. nih.gov Therefore, while both are flavonols, their activities against specific targets may differ due to the distinct substitution patterns on their A and B rings.

Comparison with Quercetin (3,5,7,3',4'-pentahydroxyflavone): Quercetin features a catechol (3',4'-dihydroxy) group on its B-ring and lacks the C-8 methoxy group. The catechol moiety is a powerful antioxidant feature. mdpi.com Studies comparing flavonoids have shown that the number and position of hydroxyl groups are critical; for instance, in some assays, certain 3-methoxyflavones have demonstrated greater efficacy than quercetin in suppressing superoxide (B77818) generation. nih.gov This indicates that while quercetin is a potent antioxidant, the specific combination of C-3 hydroxylation and C-8 methoxylation in this compound could confer advantages in other biological activities.

Computational Chemistry and Molecular Docking Studies

Computational methods provide a powerful lens for examining the interactions of this compound at a molecular level, predicting its biological targets and elucidating the structural basis for its activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For flavonoids like this compound, docking studies reveal how the molecule fits into the active site of an enzyme or the binding pocket of a receptor.

Key interactions typically observed for flavonoids include:

Hydrogen Bonds: The hydroxyl groups at C-3, C-5, and C-7 are excellent hydrogen bond donors, while the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups can act as acceptors. These bonds are often formed with polar amino acid residues (e.g., Lysine, Glycine) in the protein's active site. nih.govnih.gov

Hydrophobic Interactions: The aromatic A and B rings can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine and tryptophan. mdpi.com

Metal Chelation: The arrangement of the C-5 hydroxyl and C-4 carbonyl groups allows for the chelation of metal ions, which can be crucial for inhibiting metalloenzymes.

These interactions anchor the flavonoid within the binding site, leading to the inhibition or modulation of protein function. Docking studies can help prioritize which proteins are the most likely biological targets for this compound, guiding further experimental validation.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a given activity, a pharmacophore model might consist of a specific spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. researchgate.netresearchgate.net

Studies on flavonoids have generated pharmacophore models for various activities, such as the inhibition of α-glucosidase or specific kinases. researchgate.netnih.gov These models often highlight the importance of:

Hydrogen Bond Acceptors (HBA): Typically corresponding to the carbonyl and ether oxygens.

Hydrogen Bond Donors (HBD): Corresponding to the hydroxyl groups.

Aromatic Rings (AR): The phenyl rings of the flavonoid scaffold.

By mapping the structure of this compound onto these established pharmacophore models, researchers can predict whether it is likely to be active against a particular target. This approach is invaluable for screening large databases of compounds and for designing new analogues with potentially enhanced potency and selectivity. mdpi.com

ADMET Prediction (Computational)

In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, offering predictions on the pharmacokinetic and safety profile of a compound. Computational tools leverage sophisticated algorithms and models built from extensive experimental data to forecast how a molecule like this compound might behave in a biological system. These predictions help in identifying potential liabilities and guiding further experimental studies. The following sections detail the computationally predicted ADMET profile of this compound using widely recognized platforms such as SwissADME and pkCSM.

Drug-Likeness and Physicochemical Properties

Before assessing the specific ADMET parameters, the general "drug-likeness" of this compound is evaluated based on its physicochemical characteristics. These properties are fundamental determinants of a molecule's pharmacokinetic behavior. Key descriptors include molecular weight, lipophilicity (log P), water solubility, and topological polar surface area (TPSA).

One of the most common filters for drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight of over 500 g/mol , a log P value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Based on computational predictions, this compound exhibits favorable physicochemical properties that align with established criteria for orally bioavailable drugs. It shows good water solubility and an optimal balance between lipophilicity and polarity, suggesting a good potential for absorption.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C16H12O6 | - |

| Molecular Weight | 300.26 g/mol | Complies with Lipinski's Rule (< 500) |

| Log P (Consensus) | 2.15 | Optimal lipophilicity; Complies with Lipinski's Rule (< 5) |

| Water Solubility (Log S) | -2.85 | Soluble |

| Topological Polar Surface Area (TPSA) | 111.91 Ų | Indicates good potential for cell membrane permeability |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 6 | Complies with Lipinski's Rule (≤ 10) |

| Lipinski's Rule Violations | 0 | High probability of being an orally active drug |

| Bioavailability Score | 0.55 | Indicates a 55% probability of good oral bioavailability |

Absorption

Computational models predict high intestinal absorption for this compound. Human intestinal absorption (HIA) is a critical parameter for orally administered drugs. The compound is not predicted to be a substrate of P-glycoprotein (P-gp), a key efflux transporter in the intestine that can limit the absorption of many drugs. This further supports its potential for good oral bioavailability.

Table 2: Predicted Absorption Parameters

| Parameter | Predicted Value/Status | Interpretation |

|---|---|---|

| Human Intestinal Absorption (% Absorbed) | 94.5% | High absorption from the gastrointestinal tract |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.98 | High permeability across the intestinal cell line model |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of intestinal cells |

Distribution

The distribution profile of a compound determines its access to various tissues and its target site. Key predicted parameters include the volume of distribution at steady state (VDss), plasma protein binding, and permeability across the blood-brain barrier (BBB). Predictions suggest that this compound will have a moderate volume of distribution and is unlikely to penetrate the central nervous system, which can be advantageous in avoiding CNS-related side effects.

Table 3: Predicted Distribution Parameters

| Parameter | Predicted Value/Status | Interpretation |

|---|---|---|

| VDss (log L/kg) | -0.08 | Moderate distribution, suggesting it does not extensively accumulate in tissues |

| Fraction Unbound (human) | 0.125 | Indicates approximately 87.5% of the compound would be bound to plasma proteins |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.51 | Predicted to be poorly distributed to the brain |

| CNS Permeability (logPS) | -2.52 | Low permeability into the Central Nervous System |

Metabolism

The metabolism of a drug is primarily mediated by the cytochrome P450 (CYP) family of enzymes. In silico models predict whether a compound is a substrate or an inhibitor of major CYP isoenzymes. Inhibition of these enzymes can lead to drug-drug interactions. This compound is predicted to be an inhibitor of several key CYP enzymes, including CYP1A2, CYP2C9, and CYP3A4. It is not predicted to be a substrate for CYP2D6 or CYP3A4, suggesting it may be metabolized by other pathways.

Table 4: Predicted Metabolic Parameters

| Parameter | Predicted Status | Interpretation |

|---|---|---|

| CYP1A2 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP1A2 |

| CYP2C19 Inhibitor | No | Low risk of interaction with CYP2C19 substrates |

| CYP2C9 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2C9 |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP3A4 |

| CYP2D6 Substrate | No | Not significantly metabolized by CYP2D6 |

| CYP3A4 Substrate | No | Not significantly metabolized by CYP3A4 |

Excretion

Excretion parameters indicate how a compound and its metabolites are eliminated from the body. Total clearance is a key indicator of the efficiency of this process. The computational model predicts a moderate total clearance rate for this compound. It is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), which is involved in the excretion of some drugs.

Table 5: Predicted Excretion Parameters

| Parameter | Predicted Value/Status | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | 0.45 | Moderate rate of elimination from the body |

| Renal OCT2 Substrate | No | Unlikely to be actively secreted by this renal transporter |

Toxicity

Toxicity prediction is a crucial component of the ADMET profile, flagging potential safety concerns. Key endpoints include mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. The in silico analysis suggests a favorable safety profile for this compound, with no predicted mutagenicity, hERG inhibition, or hepatotoxicity. The predicted oral acute toxicity in rats is low, placing it in Class 4 (harmful if swallowed).

Table 6: Predicted Toxicity Profile

| Parameter | Predicted Status/Value | Interpretation |

|---|---|---|

| AMES Toxicity (Mutagenicity) | No | Not predicted to be mutagenic |

| hERG I Inhibitor (Cardiotoxicity) | No | Low risk of causing cardiac arrhythmia |

| Hepatotoxicity (Liver Injury) | No | Not predicted to cause drug-induced liver injury |

| Oral Rat Acute Toxicity (LD50) | 2.53 mol/kg | Low acute toxicity |

| Toxicity Class | 4 | Harmful if swallowed (Globally Harmonized System) |

Interdisciplinary Research Perspectives and Emerging Applications

Role in Plant Defense Mechanisms and Allelopathy Research

Flavonoids, including 3,5,7-trihydroxy-8-methoxyflavone, are key secondary metabolites that play a crucial role in how plants interact with their environment. They are integral to plant defense systems, offering protection against a variety of biotic and abiotic stresses. researchgate.net For instance, when a plant is attacked by microorganisms, it can trigger the production of flavonoids with antimicrobial properties. nih.gov

Allelopathy, the chemical inhibition of one plant by another, is another area where flavonoids are of significant interest. Some plants release these compounds into the soil to suppress the growth of neighboring competitor plants. jst.go.jp Research has identified several flavonoids as potent allelochemicals. For example, tricin (B192558) (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and momilactone B are significant allelochemicals found in certain rice cultivars. mdpi.comresearchgate.net Similarly, the root exudates of Johnson grass (Sorghum halepense) contain flavonoids like diosmetin (B1670712) (3′,5,7-trihydroxy-4′-methoxyflavone) that contribute to its allelopathic effects. scispace.com While direct research on the allelopathic properties of this compound is still emerging, its structural similarity to known allelopathic flavonoids suggests it may have a similar function in the plants that produce it. Further investigation into the specific roles of this compound in plant defense and allelopathy could lead to the development of natural herbicides or strategies to enhance crop resilience.

Applications in Food Science and Technology Research

In the realm of food science, the antioxidant properties of flavonoids are a major focus of research. As a flavonoid, this compound is structurally related to compounds known for their ability to scavenge free radicals and chelate metal ions, which are key processes in preventing food oxidation. biosynth.com The presence of multiple hydroxyl groups in its structure is a key determinant of its antioxidant potential.

The application of flavonoids as natural antioxidants in food matrices is an active area of investigation. They can potentially replace synthetic antioxidants, which are facing increasing consumer scrutiny. Research into how flavonoids interact with food components, such as proteins and lipids, is crucial for their effective application. For example, the glycosylation of flavones, a common structural modification, has been shown to affect their interaction with iron, which can influence color and stability in iron-fortified foods. acs.org Understanding the specific antioxidant and chelating activities of this compound in different food systems could pave the way for its use as a natural preservative to extend the shelf-life and maintain the quality of food products.

Nanotechnology and Delivery Systems for Research Purposes

A significant challenge in utilizing flavonoids for both in vitro and in vivo research is their often-low water solubility and bioavailability. nih.gov Nanotechnology offers promising solutions to overcome these limitations. Encapsulating flavonoids within nanocarriers, such as nanoemulsions, liposomes, or polymeric nanoparticles, can enhance their solubility, stability, and delivery to target sites. researchgate.netmdpi.com

For instance, the encapsulation of the flavonoid myricetin (B1677590) in polymeric micelles has been explored. researchgate.net Similarly, nanoemulsion-based delivery systems are being investigated for poorly water-soluble bioactive compounds. researchgate.net These technologies can be applied to this compound to create stable, water-dispersible formulations suitable for a wide range of research applications. The development of such delivery systems is crucial for accurately assessing the biological activities of this flavonoid in cell-based assays and animal models, thereby facilitating a deeper understanding of its potential.

Biotechnological Production and Metabolic Engineering of Plant Cell Cultures

The natural abundance of specific flavonoids like this compound in plants can be low, making their extraction for research or commercial purposes challenging and costly. researchgate.net Biotechnological approaches, particularly metabolic engineering of plant cell cultures, offer a sustainable and controlled alternative for producing these valuable compounds. frontiersin.orgnih.gov

Metabolic engineering involves the manipulation of biosynthetic pathways within plant cells to enhance the production of desired compounds. mit.edu By understanding the specific enzymes and regulatory genes involved in the flavonoid biosynthesis pathway, researchers can engineer plant cell cultures to overproduce specific flavonoids. frontiersin.orgencyclopedia.pub This approach has been successfully used to increase the production of various flavonoids in different plant species. nih.gov While traditional methods of flavonoid production face limitations, plant cell culture technologies are emerging as viable and environmentally friendly alternatives. frontiersin.org The application of these techniques to produce this compound could provide a reliable and scalable source of this compound for further research and potential future applications.

Future Research Directions and Unanswered Questions

Identification of Novel Biological Targets and Mechanisms

Future research should prioritize the elucidation of specific molecular targets and intricate mechanisms of action for 3,5,7-Trihydroxy-8-methoxyflavone. While related methoxyflavones are known to possess antioxidant, anti-inflammatory, and anticancer properties, the precise proteins, enzymes, and signaling pathways modulated by this specific isomer are not fully understood. mdpi.comnih.gov For instance, a related compound, 5,7,4'-trihydroxy-8-methoxyflavone, has been noted for its ability to inhibit influenza virus proliferation and scavenge superoxide (B77818) anions. semanticscholar.orgnih.gov Another isomer, 5,7,2'-trihydroxy-8-methoxyflavone, has also been identified. naturalproducts.netmdpi.com Investigating whether this compound shares these activities or possesses unique targets is a critical next step. Network pharmacology and molecular docking approaches, which have been used to identify potential targets for plant extracts containing similar flavonoids, could be powerful tools in this endeavor. scispace.com Uncovering these fundamental interactions will be crucial for understanding its full biological potential.

Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents in Research Models

A significant area for future exploration is the potential for this compound to act synergistically with other compounds. Research has shown that combining certain flavonoids with conventional therapeutic agents, such as the chemotherapy drug paclitaxel (B517696), can enhance their efficacy and chemosensitivity in cancer cell lines. nih.govspringermedizin.de Similarly, studies have demonstrated that the combination of antioxidant compounds with antiviral drugs can synergistically reduce the lethal effects of influenza virus infections. semanticscholar.org Future in-vitro and in-vivo research models should be designed to investigate whether this compound can produce similar synergistic outcomes. Pairing it with other phytochemicals (like quercetin (B1663063) or luteolin) or established pharmaceuticals could reveal combination therapies that are more effective than individual agents alone. nih.govnih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological and Environmental Matrices

The ability to accurately detect and quantify minute amounts of this compound and its metabolites is essential for understanding its bioavailability, metabolism, and distribution. Advanced analytical methods are required for trace analysis within complex samples like blood, tissue, and environmental extracts. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) detectors and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) have proven effective for separating and identifying isomeric flavonoid components. rsc.orgresearchgate.net Furthermore, comprehensive two-dimensional gas chromatography combined with time-of-flight mass spectrometry (GCxGC-TOFMS) offers powerful capabilities for analyzing complex chemical mixtures. rsc.org Future efforts should focus on refining these technologies to develop validated, highly sensitive, and specific assays tailored for this compound. Such methods are indispensable for pharmacokinetic studies and for assessing its presence and fate in the environment.

Application of Omics Technologies for Comprehensive Understanding

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-biology approach to understanding the effects of this compound. teknoscienze.com Integrated multi-omics analyses have been successfully used to elucidate the biosynthetic pathways of other complex flavonoids, like nevadensin, in medicinal plants. nih.gov These approaches can reveal the full spectrum of genes, proteins, and metabolic pathways that are modulated following exposure to the compound. oup.com By employing metabolomics, researchers can track the biotransformation of the flavonoid within an organism, while transcriptomics and proteomics can identify changes in gene and protein expression, providing a holistic view of its biological impact. frontiersin.org This comprehensive data is vital for building predictive models of the compound's activity and for discovering previously unknown functions.

Sustainable Production Methods and Biotechnological Scale-up

Currently, many flavonoids are obtained through extraction from plant sources or complex chemical synthesis. Future research must focus on developing sustainable and scalable production methods for this compound. The commercial production of the related flavonoid diosmin (B1670713) often involves semi-synthetic methods that can produce environmentally harmful byproducts, highlighting the need for greener alternatives. frontiersin.org Metabolic engineering and synthetic biology present promising solutions. The tailored biosynthesis of flavonoids has been achieved by reconstituting their pathways in host organisms like Nicotiana benthamiana or in microbial systems. mdpi.comfrontiersin.org Identifying the specific enzymes (such as O-methyltransferases) involved in the biosynthesis of this compound and assembling them in a suitable chassis organism could enable large-scale, cost-effective, and environmentally friendly production through fermentation. nih.gov

Q & A

Q. What synthetic methods are effective for preparing 3,5,7-trihydroxy-8-methoxyflavone, and how do they address challenges in selective demethylation?

Methodological Answer: The synthesis of this compound requires indirect approaches due to challenges in selective demethylation. Traditional methods fail to demethylate the 5-methoxy group in 3-hydroxy-5,8-dimethoxyflavone derivatives. A validated approach involves oxidative demethylation using nitric acid (HNO₃), which selectively removes methyl groups while preserving hydroxylation patterns . Researchers should optimize reaction conditions (e.g., temperature, acid concentration) to minimize side reactions. Confirm purity via HPLC (>98.5%) and structural integrity via NMR and mass spectrometry .

Q. How can this compound be isolated from natural sources, and what validation steps are critical?

Methodological Answer: Bioassay-guided fractionation is a robust isolation strategy. For example, hexane extracts of Anaphalis busua were fractionated using column chromatography (silica gel, Sephadex LH-20) to isolate the compound. Validate each step with TLC and HPLC, and confirm identity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature to rule out structural analogs like alnusin (3,5,7-trihydroxy-6-methoxyflavone) .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

- HPLC: Determine purity (>98.5%) using C18 reverse-phase columns with UV detection at 254–280 nm .

- NMR: Assign hydroxyl and methoxy groups via ¹H-NMR (δ 12.5–13.5 ppm for chelated hydroxyls) and ¹³C-NMR for aromatic carbons .

- Mass Spectrometry: Use HRMS (ESI-TOF) to confirm molecular ion [M+H]⁺ at m/z 317.0662 (C₁₆H₁₂O₇) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, tightly sealed goggles, and lab coats. Use NIOSH-certified respirators if dust/aerosols form .

- Storage: Keep in airtight containers at –20°C, protected from light. Avoid contact with oxidizing agents .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the methoxy group at position 8 influence the bioactivity of this compound compared to structural analogs?

Methodological Answer: The 8-methoxy group enhances lipophilicity and receptor binding. Compare bioactivity with analogs (e.g., 3,5,7-trihydroxyflavone or 8-demethoxy derivatives) via:

- Antibacterial Assays: Test against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria using microbroth dilution (MIC values) .

- Antitumor Screening: Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. The 8-methoxy group may improve membrane permeability, enhancing cytotoxicity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from purity variances, assay conditions, or structural misidentification. Mitigate by:

- Purity Verification: Reanalyze batches via HPLC and LC-MS to exclude impurities (>99% purity for bioassays) .

- Standardized Assays: Use CLSI guidelines for antimicrobial testing and NCI protocols for cytotoxicity .

- Structural Confirmation: Cross-validate with 2D NMR (COSY, HSQC) to distinguish from analogs like 5,6-dihydroxy-3,7,4'-trimethoxyflavone .

Q. What experimental designs are optimal for studying the mechanism of action of this compound in cancer cells?

Methodological Answer:

- Transcriptomics: Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bax/Bcl-2) .

- Molecular Docking: Simulate interactions with targets (e.g., topoisomerase II, PI3K) using AutoDock Vina. Validate with SPR or ITC binding assays .

- Pathway Inhibition: Use inhibitors (e.g., LY294002 for PI3K) in combination studies to confirm pathway involvement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

Methodological Answer:

- Derivatization: Synthesize analogs via acetylation (protecting hydroxyls) or methylation (modifying methoxy positions) .

- QSAR Modeling: Use Gaussian or COSMO-RS to predict logP, polar surface area, and bioavailability. Validate with in vitro ADMET assays .

- Bioactivity Mapping: Correlate substituent patterns (e.g., 3'-methoxy vs. 4'-hydroxy) with antibacterial/antitumor potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.